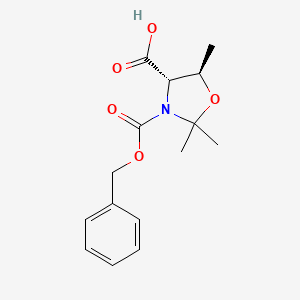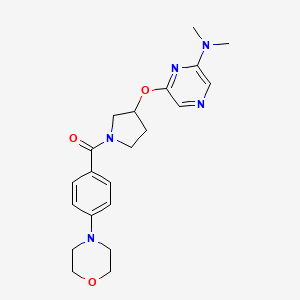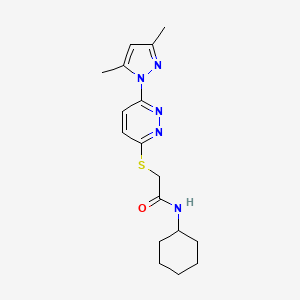![molecular formula C15H18ClN3O3S2 B2442505 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214694-93-5](/img/structure/B2442505.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperidine ring, a sulfonyl group, and an amide group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzothiazole and piperidine rings, along with the sulfonyl and amide groups, would contribute to a three-dimensional structure with potentially interesting chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole and piperidine rings, along with the sulfonyl and amide groups, could contribute to properties such as solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is involved in various synthetic and chemical reactions, demonstrating its versatility in organic chemistry. A study highlights the alkylation and oxidation reactions of related compounds, showing the potential for creating diverse derivatives through modification of the chemical structure. This can be essential for the development of new materials or drug candidates (Ohkata, Takee, & Akiba, 1985). Additionally, the synthesis and antimicrobial activities of novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes related to this compound have been reported, indicating its role in producing biologically active molecules (Babu, Pitchumani, & Ramesh, 2013).
Anticancer Applications
Research on propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole has been conducted, where derivatives have been evaluated as promising anticancer agents. This suggests that modifications of the core structure of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide can lead to the development of potent anticancer drugs (Rehman et al., 2018).
Antimalarial and Antimicrobial Activity
Theoretical investigations into the antimalarial activity of sulfonamides, including derivatives related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, utilizing computational calculations and molecular docking studies, underscore the potential of these compounds in treating diseases beyond cancer. Such studies provide a foundation for the development of new therapeutics targeting various infectious diseases (Fahim & Ismael, 2021).
CNS Activity
Compounds related to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide have been synthesized with potential applications in the central nervous system (CNS). Studies indicate that these compounds show promise as CNS agents, which could lead to new treatments for neurological disorders (Bauer et al., 1976).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O3S2/c1-9-6-7-10(16)13-12(9)17-15(23-13)18-14(20)11-5-3-4-8-19(11)24(2,21)22/h6-7,11H,3-5,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPFDXLPNDXPJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCCN3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[(2,3-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B2442422.png)



![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-(thiazol-2-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2442430.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)




![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)

![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)
